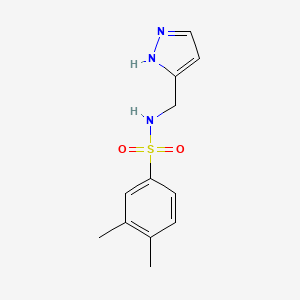
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their wide range of biological activities.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play important roles in various biological processes, and their inhibition can have significant therapeutic implications.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that the compound acts by binding to the active site of the targeted enzyme, thereby inhibiting its activity. The specific interactions between the compound and the enzyme vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide have been extensively studied in vitro. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, urease, and β-lactamase enzymes. Inhibition of these enzymes can have significant therapeutic implications, such as in the treatment of cancer, bacterial infections, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-pyrazole-5-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good yields and high purity.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-12(7-10(9)2)18(16,17)14-8-11-5-6-13-15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQAWOUOSPZGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
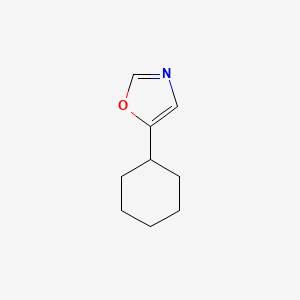
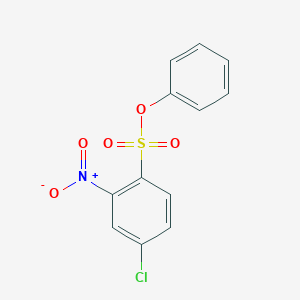
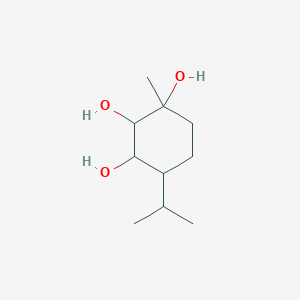
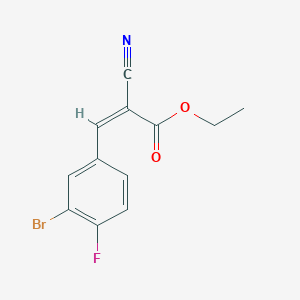

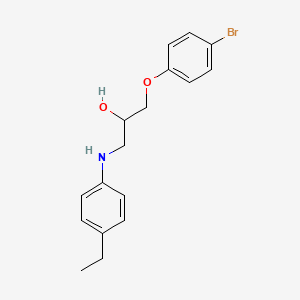
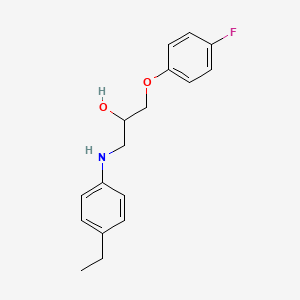
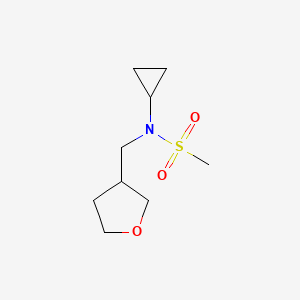
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
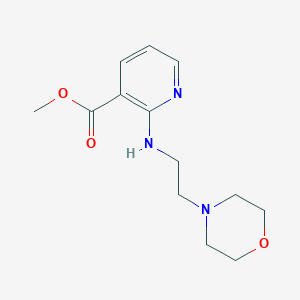
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)